molecular formula C12H12N2OS2 B14908620 2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-1-phenylpropan-1-one

2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-1-phenylpropan-1-one

Katalognummer: B14908620
Molekulargewicht: 264.4 g/mol
InChI-Schlüssel: HIZYIGCTVCDWSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-1-phenylpropan-1-one is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing three heteroatoms, which are nitrogen and sulfur

Vorbereitungsmethoden

The synthesis of 2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-1-phenylpropan-1-one typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with a suitable electrophile. One common method involves the use of 1-phenylpropan-1-one as the starting material, which is reacted with 5-methyl-1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol at room temperature .

Analyse Chemischer Reaktionen

2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-1-phenylpropan-1-one can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-1-phenylpropan-1-one can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Eigenschaften

Molekularformel

C12H12N2OS2

Molekulargewicht

264.4 g/mol

IUPAC-Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-phenylpropan-1-one

InChI

InChI=1S/C12H12N2OS2/c1-8(16-12-14-13-9(2)17-12)11(15)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI-Schlüssel

HIZYIGCTVCDWSD-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C(S1)SC(C)C(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.